Scientific Field: Reaction Chemistry & Engineering
Methods of Application: The experiment involved the use of CeO2–MnOx composite oxides as a catalyst for the oxidation of toluene.
Scientific Field: Organic Chemistry
Application Summary: This research focused on the oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) in the absence of any solvent.
Methods of Application: The experiment used γ-Al2O3 supported copper and gold nanoparticles as catalysts.
Application Summary: This research focused on the direct and sustainable synthesis of tertiary butyl esters using flow microreactor systems.
Methods of Application: The experiment used a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Results: The resultant flow process was more efficient and versatile compared to the batch.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and a tert-butyl substituent on the benzene ring. Its chemical structure can be represented as follows:
This compound exhibits a distinctive combination of hydrophobic and hydrophilic properties due to the bulky tert-butyl group and the benzyloxy moiety, making it of interest in various chemical applications.
The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde typically involves several steps:
For example, one synthesis method yields this compound with a 50% yield using benzyl bromide and potassium carbonate in acetone .
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde has various applications in:
Several compounds share structural similarities with 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Benzyloxybenzaldehyde | Benzyloxy group at para position | Exhibits different reactivity patterns |
3-Benzyloxy-4-tert-butylbenzaldehyde | Benzyloxy at meta position | Altered steric hindrance affects reactivity |
2-Hydroxy-5-tert-butylbenzaldehyde | Hydroxyl group instead of benzyloxy | Potentially different biological activity |
The unique combination of both a tert-butyl group and a benzyloxy substituent distinguishes this compound from others. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and interaction with biological targets compared to simpler aldehydes or those lacking such substituents.